2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
“2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione” is a chemical compound with the CAS Number: 64869-19-8 and a linear formula of C16H19NO3 . It has a molecular weight of 273.33 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H19NO3/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-5-4-6-12(7-11)20-3/h4-7,10,17H,8-9H2,1-3H3 . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is solid in physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications
Synthesis and Biological Activity
A study focused on synthesizing Co(II), Ni(II), and Cu(II) complexes with an enaminodione derivative closely related to the compound of interest. The synthesized compounds, including 2-{[(2-methoxyphenyl)amino]methylene}-5,5-dimethyl-cyclohexane-1,3-dionate, were tested for cytotoxic properties on the Hep2 cell line (human laryngeal carcinoma) and did not exhibit cytotoxic properties in the studied concentration range. The compounds also demonstrated antibacterial activity against specific strains and pronounced protistocidal activity. The behavior of these complexes in various solutions was analyzed, providing insights into their stability and potential applications in biological contexts (Eremina et al., 2021).
Antimicrobial Activity
A series of compounds, including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives, were synthesized from a starting material similar to the compound of interest. These compounds were evaluated for their antibacterial and antifungal activities against a variety of bacteria and fungi. Certain compounds displayed interesting antimicrobial activity, with some showing higher activity compared to reference drugs (Ghorab et al., 2017).
Chemical Sensing
In the realm of chemical sensing, intramolecular charge transfer (ICT) chromophores were synthesized from derivatives akin to the compound . These compounds were utilized as chemosensors with reversible “on–off” sensing capabilities for biologically and environmentally significant Co2+, showcasing excellent selectivity and sensitivity. Theoretical studies, including density functional methods, were conducted to gain insights into the molecular structures and the interaction with Co2+, affirming their potential in sensing applications (Subhasri & Anbuselvan, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
3-hydroxy-2-[(3-methoxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-5-4-6-12(7-11)20-3/h4-7,10,18H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZSFRUAGCOITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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